molecular formula C12H17NO B15238746 (R)-phenyl(piperidin-4-yl)methanol

(R)-phenyl(piperidin-4-yl)methanol

Cat. No.: B15238746
M. Wt: 191.27 g/mol
InChI Key: DUZLYYVHAOTWSF-LBPRGKRZSA-N
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Description

®-phenyl(piperidin-4-yl)methanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by a phenyl group attached to a piperidine ring, which is further substituted with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-phenyl(piperidin-4-yl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the reduction of ®-phenyl(piperidin-4-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity and yield.

Industrial Production Methods

For large-scale industrial production, the synthesis of ®-phenyl(piperidin-4-yl)methanol can be optimized using catalytic hydrogenation. This method involves the use of a chiral catalyst, such as a rhodium or ruthenium complex, to achieve enantioselective hydrogenation of the corresponding ketone . The process is conducted under high pressure and temperature to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-phenyl(piperidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: ®-phenyl(piperidin-4-yl)ketone

    Reduction: ®-phenyl(piperidin-4-yl)amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(R)-phenyl(piperidin-4-yl)methanol

InChI

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2/t12-/m0/s1

InChI Key

DUZLYYVHAOTWSF-LBPRGKRZSA-N

Isomeric SMILES

C1CNCCC1[C@H](C2=CC=CC=C2)O

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)O

Origin of Product

United States

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